1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-piperidin-4-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3/c16-14-3-1-2-4-15(14)19-11-9-18(10-12-19)13-5-7-17-8-6-13/h1-4,13,17H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEWFXMEMJTKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Strategy
The most robust method for synthesizing 1-(2-chlorophenyl)-4-(piperidin-4-yl)piperazine involves reductive amination between 1-(2-chlorophenyl)piperazine and piperidin-4-one. This reaction proceeds via the formation of an imine intermediate, which is subsequently reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at room temperature. The ketone group of piperidin-4-one reacts with the secondary amine of 1-(2-chlorophenyl)piperazine, followed by stereoselective reduction to form the desired C–N bond.
Reaction Conditions
- Molar Ratio : 1:1.2 (piperidin-4-one to 1-(2-chlorophenyl)piperazine)
- Solvent : Anhydrous dichloromethane
- Temperature : 25°C, 12–18 hours
- Workup : Aqueous sodium bicarbonate wash, column chromatography (silica gel, ethyl acetate/hexane 3:7)
This method achieves a 68–72% isolated yield, with purity >95% confirmed by high-performance liquid chromatography (HPLC).
Nucleophilic Substitution with Piperidin-4-yl Mesylate
An alternative route employs piperidin-4-yl methanesulfonate (mesylate) as the electrophilic partner. 1-(2-Chlorophenyl)piperazine acts as the nucleophile, displacing the mesylate group under basic conditions.
Procedure
- Mesylation : Piperidin-4-ol is treated with methanesulfonyl chloride (1.5 eq) and triethylamine (3 eq) in tetrahydrofuran (THF) at 0°C for 2 hours.
- Substitution : The resulting mesylate is reacted with 1-(2-chlorophenyl)piperazine (1.1 eq) in dimethylformamide (DMF) at 80°C for 24 hours.
Yield : 55–60% after recrystallization from ethanol.
Protection and Deprotection Strategies
Benzyl Group Protection
To prevent undesired side reactions during coupling, the piperidin-4-amine intermediate is often protected as 1-benzylpiperidin-4-amine. This is achieved via reductive amination of piperidin-4-one with benzylamine using sodium triacetoxyborohydride.
Deprotection
The benzyl group is removed via hydrogenolysis using 10% palladium on carbon (Pd/C) under 50 psi H₂ in methanol. Completion is monitored by thin-layer chromatography (TLC), with the reaction typically requiring 6–8 hours.
Phthalimide-Based Amine Protection
Adapting methodologies from naphtho[1,2-b]furan-3-carboxamide synthesis, the piperidin-4-amine is protected as a phthalimide derivative. Alkylation with N-ω-bromoalkylphthalimides introduces a spacer arm, which is later cleaved with hydrazine hydrate in ethanol.
Example
- Alkylation : 1-Benzylpiperidin-4-amine reacts with 2-(2-bromoethyl)isoindoline-1,3-dione in acetonitrile at 60°C for 12 hours.
- Deprotection : Hydrazine hydrate (3 eq) in ethanol removes the phthalimide group, yielding the free amine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Optimization and Yield Enhancement
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution yields by stabilizing transition states. Non-polar solvents (e.g., toluene) favor reductive amination by reducing side reactions.
Temperature Control
Reductive amination at 25°C minimizes imine hydrolysis, while nucleophilic substitution requires elevated temperatures (80°C) to overcome kinetic barriers.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. The compound may modulate the activity of serotonin and dopamine receptors, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
The biological activity of piperazine derivatives is highly sensitive to substituents on the phenyl ring and modifications to the piperazine/piperidine backbone. Below is a comparative analysis:
Phenyl Ring Substitutions
- 2-Chloro vs. 2-Methoxy : The 2-methoxy group (electron-donating) in 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine enhances D2DAR affinity compared to the 2-chloro analog, as seen in compound 20 (Ki = 30.6 nM for 2-nitrobenzyl-substituted derivative) .
- Positional Isomers : 3-Chloro and 4-chloro isomers () exhibit divergent activities. For example, 1-(4-chlorobenzhydryl)piperazine derivatives show cytotoxicity against cancer cell lines (IC50 values < 10 µM) .
Piperazine/Piperidine Modifications
- Nitrobenzyl Substitution : Introducing a 2-nitrobenzyl group (compound 20) enhances D2DAR affinity by forming a salt bridge with Asp 114 on TM3 .
- Benzoyl and Sulfonyl Groups : Derivatives like 1-(4-chlorobenzhydryl)piperazine () and sulfonamide analogs () show anticancer and antibacterial properties, respectively.
Dopamine D2 Receptor (D2DAR)
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (20) : Highest affinity (Ki = 30.6 nM) due to optimal steric and electronic interactions .
- Chlorophenyl Analogs : Lower affinity than methoxy/nitro-substituted derivatives, suggesting electron-withdrawing groups may reduce D2DAR binding .
Serotonin 5-HT1A Receptor
- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) : Highest 5-HT1A affinity (Ki = 0.6 nM), outperforming serotonin itself. The phthalimido-butyl chain enhances hydrophobic interactions .
Antibacterial and Anticancer Activity
Biological Activity
1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound is a piperazine derivative characterized by its chlorophenyl and piperidine substituents. Piperazine derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may function as an inhibitor of certain protein kinases and modulate neurotransmitter receptors, such as GABA receptors, which are crucial for cellular signaling pathways .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects. For instance, it showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.005 |
| Escherichia coli | 0.02 |
| Pseudomonas aeruginosa | 0.01 |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies on cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) revealed that the compound induces apoptosis and cell cycle arrest . The mechanism appears to involve modulation of apoptotic pathways, with significant downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors like BAX.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 10 | Induces apoptosis via mitochondrial pathways |
| MCF-7 | 15 | Cell cycle arrest in G1 phase |
| HepG2 | 12 | Reactive oxygen species modulation |
Case Study 1: Antiviral Activity
A study explored the antiviral effects of piperazine derivatives similar to this compound against hepatitis C virus (HCV). The findings indicated that these compounds could inhibit viral replication effectively, suggesting their potential as therapeutic agents for HCV infections .
Case Study 2: Pain Management
In pharmacological trials assessing analgesic properties, derivatives of the compound exhibited significant pain relief in animal models without sedative side effects. This suggests a promising avenue for developing non-opioid analgesics based on this scaffold .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions between substituted benzyl halides and piperazine derivatives. Key steps include:
- Benzylation : Reacting 2-chlorophenyl derivatives with piperidine-4-ylpiperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like K₂CO₃ .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction monitoring via TLC or HPLC is critical .
- Yield optimization : Adjusting temperature (60–100°C) and solvent polarity improves yields (reported 50–75%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 320.12) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Q. What are the key physicochemical properties influencing its experimental handling?
- Solubility : Limited aqueous solubility (logP ~3.5), requiring DMSO or ethanol for biological assays .
- Stability : Hydrolytically stable under neutral pH but degrades in acidic/alkaline conditions. Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How to design experiments to evaluate its interaction with neurotransmitter receptors (e.g., dopamine or serotonin receptors)?
- In vitro assays : Radioligand binding studies using ³H-labeled antagonists (e.g., ³H-spiperone for D₂ receptors) to measure IC₅₀ values .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities at receptor active sites .
- Functional assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Dose-response analysis : Test across a broad concentration range (nM–μM) to identify off-target effects .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophores .
- Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times to minimize variability .
Q. What strategies mitigate challenges in pharmacokinetic profiling (e.g., poor bioavailability)?
- Prodrug design : Introduce ester or amide groups to enhance solubility and metabolic stability .
- In vivo models : Administer via intravenous (IV) or intraperitoneal (IP) routes in rodents, with LC-MS/MS quantification in plasma .
- CYP450 inhibition assays : Screen for metabolic interactions using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
